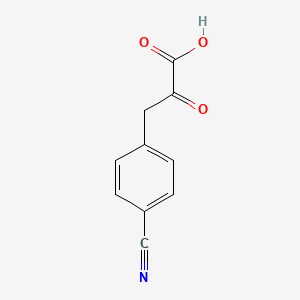

3-(4-Cyano-phenyl)-2-oxo-propionic acid

Description

3-(4-Cyano-phenyl)-2-oxo-propionic acid is an organic compound characterized by a phenyl ring substituted with a cyano (-CN) group at the para position, attached to a 2-oxo-propionic acid backbone. Its structure combines electron-withdrawing substituents (cyano and oxo groups) with a carboxylic acid functionality, making it reactive and versatile in synthetic chemistry. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of pyrroloquinoline quinone (PQQ) and related bioactive molecules . Its ethyl ester derivative (CAS 49744-93-6) is also noted for applications in scalable industrial processes due to enhanced solubility in organic solvents .

Properties

IUPAC Name |

3-(4-cyanophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOQJIWHKXKWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyano-phenyl)-2-oxo-propionic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is common to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyano-phenyl)-2-oxo-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcoholic solvents.

Major Products:

Oxidation: Formation of 4-cyanobenzoic acid.

Reduction: Formation of 4-aminophenylacetic acid.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

3-(4-Cyano-phenyl)-2-oxo-propionic acid is utilized in several scientific research applications:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound is used in the development of drugs due to its potential pharmacological activities, such as anti-inflammatory and anticancer properties.

Agrochemicals: It is employed in the synthesis of herbicides and pesticides.

Dye Industry: The compound is used as an intermediate in the production of dyes.

Mechanism of Action

The mechanism of action of 3-(4-Cyano-phenyl)-2-oxo-propionic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways, influencing their activity.

Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-(4-Cyano-phenyl)-2-oxo-propionic acid and its analogs:

Table 1: Structural and Functional Comparison

Reactivity and Physicochemical Properties

- Electron-Withdrawing Effects: The cyano group in this compound enhances the acidity of the α-hydrogen adjacent to the oxo group, facilitating deprotonation and nucleophilic reactions. This contrasts with hydroxylated analogs (e.g., 3-(4-Hydroxyphenyl)-2-oxopropionic acid), where the electron-donating -OH group reduces α-hydrogen acidity, limiting reactivity in base-catalyzed reactions .

- Solubility: The carboxylic acid group in this compound improves water solubility compared to its ester derivatives (e.g., ethyl 3-(4-cyanophenyl)propanoate), which are more lipophilic and suited for organic-phase reactions .

- Thermal Stability: Nitro-substituted analogs (e.g., 3-(5-substituted-oxy-2,4-dinitrophenyl)-2-oxo-propionic acid esters) exhibit lower thermal stability due to the destabilizing effects of nitro groups, whereas the cyano-substituted compound demonstrates moderate stability under standard synthetic conditions .

Biological Activity

3-(4-Cyano-phenyl)-2-oxo-propionic acid, also known by its chemical identifier CAS No. 43229-87-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyano group attached to a phenyl ring along with a keto group, which contributes to its reactivity and biological properties. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to act as an inhibitor of certain enzymes and receptors, influencing cellular signaling processes.

Target Enzymes

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Ion Channel Modulation : Similar compounds have been reported to affect sodium channels, potentially leading to changes in neuronal excitability and muscle contraction .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results indicate that the compound has the potential to serve as an effective antimicrobial agent .

Anticancer Potential

Studies have also explored the anticancer potential of this compound, revealing its ability to induce apoptosis in cancer cell lines. The compound's structural similarities with known anticancer agents suggest that it may interact with similar targets within cancer cells.

Case Studies

- Study on Antibacterial Activity : A comprehensive study examined the antibacterial effects of various derivatives of this compound against common pathogens. Results indicated that modifications in the phenyl ring significantly enhanced antibacterial potency .

- Anticancer Mechanisms : Research focusing on the cytotoxic effects of the compound on human cancer cell lines revealed that it could inhibit cell proliferation through apoptosis induction mechanisms, making it a candidate for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.